N-[2-(2-chlorophenyl)ethyl]formamide
Description
N-[2-(2-Chlorophenyl)ethyl]formamide is an aromatic formamide derivative characterized by a 2-chlorophenyl group attached to an ethylamine backbone, which is further substituted with a formyl group. Its molecular formula is C₉H₉ClNO (molecular weight: 183.63 g/mol). The 2-chlorophenyl substituent may confer electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12) |
InChI Key |
FBAWZHUIVANMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)ethyl]formamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the amine to the formamide. The general reaction scheme is as follows:
[ \text{2-(2-chlorophenyl)ethylamine} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Physicochemical Properties
The table below highlights key differences in molecular features and properties among N-[2-(2-chlorophenyl)ethyl]formamide and related compounds:
Key Observations :
- Chlorine Substitution: The position and number of chlorine atoms significantly affect LogP and solubility. For instance, 2,6-dichlorophenyl substitution increases hydrophobicity (LogP ~3.0) compared to monosubstituted analogs .
- Functional Groups: Ethoxy or acetyl groups introduce steric and electronic variations.
Insights :
Structural and Crystallographic Features
Comparative hydrogen bonding and crystal packing behaviors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
